molecular formula C17H18O4S3 B2759049 4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate CAS No. 329777-71-1

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate

Cat. No.: B2759049
CAS No.: 329777-71-1
M. Wt: 382.51
InChI Key: TWBFAVHWPUZWCO-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a 1,3-dithiane ring attached to a phenyl group, which is further connected to a 4-methoxybenzene-1-sulfonate moiety.

Preparation Methods

The synthesis of 4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate typically involves multiple steps, including the formation of the 1,3-dithiane ring and subsequent sulfonation reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is being investigated for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiane ring and sulfonate group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate can be compared with other similar compounds, such as:

    4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzenesulfonate: Similar in structure but may differ in specific functional groups or substituents.

    4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.

    4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate group. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S3/c1-20-14-7-9-16(10-8-14)24(18,19)21-15-5-3-13(4-6-15)17-22-11-2-12-23-17/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBFAVHWPUZWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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